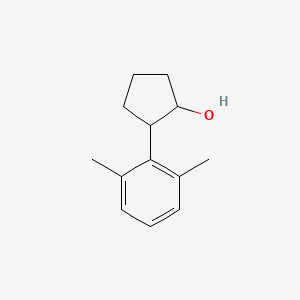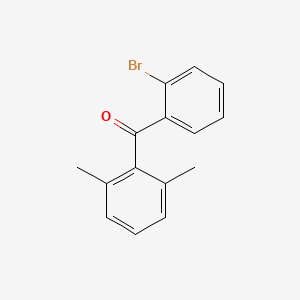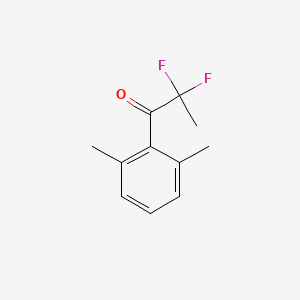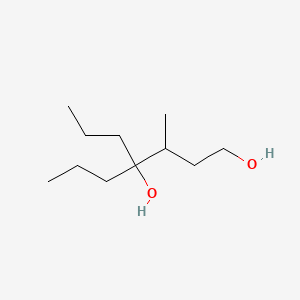
2-(2,6-Dimethylphenyl)cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dimethylphenyl)cyclopentan-1-ol, commonly known as 2,6-dimethylcyclohexanol, is a cyclic alcohol with a wide range of applications in chemical synthesis, pharmaceutical research, and biochemistry. It is a derivative of cyclohexanol and contains a phenyl group with two methyl substituents. This molecule has been studied extensively due to its unique properties and its potential to act as a precursor to a range of organic compounds.
Applications De Recherche Scientifique
2,6-Dimethylcyclohexanol is a valuable compound for scientific research due to its unique properties. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and other specialty chemicals. It has also been used in the synthesis of cyclic amines and other heterocycles. Furthermore, it has been used in the synthesis of a new class of organic catalysts known as “cyclic aminopyridines”.
Mécanisme D'action
2,6-Dimethylcyclohexanol is a cyclic alcohol and its mechanism of action is based on its ability to form hydrogen bonds with other molecules. These hydrogen bonds enable the molecule to interact with other molecules and form complexes. This allows the molecule to act as a catalyst in chemical reactions. Furthermore, the methyl groups on the phenyl ring of the molecule can interact with other molecules in a specific way, which can affect the rate and outcome of a reaction.
Biochemical and Physiological Effects
2,6-Dimethylcyclohexanol has been studied extensively for its potential biochemical and physiological effects. Studies have shown that it can act as an antioxidant and may have anti-inflammatory and antifungal properties. It has also been shown to inhibit the enzyme aldose reductase, which is involved in the metabolism of sugar. Furthermore, it has been found to inhibit the growth of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-Dimethylcyclohexanol is a versatile compound with many potential applications in the laboratory. Its ability to form hydrogen bonds and interact with other molecules makes it an ideal choice for a variety of chemical reactions. Furthermore, its low toxicity and relatively low cost make it a desirable compound for laboratory experiments. However, it is important to note that 2,6-dimethylcyclohexanol is a volatile compound and must be handled with care.
Orientations Futures
The potential applications of 2,6-Dimethylcyclohexanol are numerous and the field of research is rapidly expanding. As such, there are many potential future directions for research. These include further studies on the biochemical and physiological effects of the compound, as well as its potential applications in the synthesis of pharmaceuticals, pesticides, and other specialty chemicals. Additionally, further research into the mechanism of action of the compound could lead to the development of novel catalysts with improved properties. Finally, further studies could be conducted on the use of 2,6-dimethylcyclohexanol in the synthesis of cyclic amines and other heterocycles.
Méthodes De Synthèse
2,6-Dimethylcyclohexanol can be synthesized from cyclohexanol via a two-step process. First, the cyclohexanol is subjected to an acid-catalyzed methylation reaction using dimethyl sulfate as the methylating agent. This reaction produces 2-(2,6-dimethylphenyl)cyclohexanol. The second step involves the reduction of the cyclohexanol group to the corresponding cyclopentanol group using a reducing agent such as lithium aluminum hydride (LiAlH4). This reaction yields 2-(2,6-dimethylphenyl)cyclopentan-1-ol.
Propriétés
IUPAC Name |
2-(2,6-dimethylphenyl)cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-9-5-3-6-10(2)13(9)11-7-4-8-12(11)14/h3,5-6,11-12,14H,4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPBQRGXAFDJST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2CCCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














